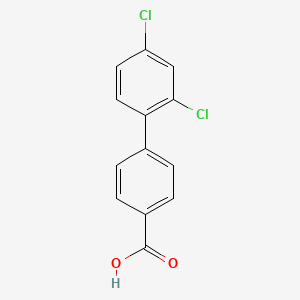

4-(2,4-dichlorophenyl)benzoic Acid

CAS No.: 195457-72-8

Cat. No.: VC3851232

Molecular Formula: C13H8Cl2O2

Molecular Weight: 267.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 195457-72-8 |

|---|---|

| Molecular Formula | C13H8Cl2O2 |

| Molecular Weight | 267.1 g/mol |

| IUPAC Name | 4-(2,4-dichlorophenyl)benzoic acid |

| Standard InChI | InChI=1S/C13H8Cl2O2/c14-10-5-6-11(12(15)7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) |

| Standard InChI Key | OZFFPJBMCGKDGO-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)C(=O)O |

| Canonical SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)C(=O)O |

Introduction

Chemical Identification and Structural Characteristics

Molecular Formula and Nomenclature

4-(2,4-Dichlorophenyl)benzoic acid possesses the molecular formula C₁₃H₈Cl₂O₂ and a molecular weight of 267.10 g/mol . Its IUPAC name, 4-(2,4-dichlorophenyl)benzoic acid, reflects the substitution pattern: a benzoic acid moiety (carboxylic acid at position 4) linked to a 2,4-dichlorophenyl group. The SMILES notation, C1=CC(=CC=C1C(=O)O)C2=C(C=C(C=C2)Cl)Cl, explicitly defines the connectivity of atoms .

Crystallographic and Spectroscopic Data

X-ray crystallography reveals a planar biphenyl system with dihedral angles between the two aromatic rings influenced by steric and electronic effects. The carboxylic acid group engages in hydrogen bonding, forming dimers in the solid state . Key spectroscopic features include:

-

IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and broad O-H stretch near 2500–3000 cm⁻¹ .

-

¹H NMR: Aromatic protons appear as multiplets between δ 7.2–8.1 ppm, with deshielding observed for protons ortho to chlorine atoms .

-

¹³C NMR: Carboxylic carbon resonates at δ 167–170 ppm; chlorine-substituted carbons exhibit signals at δ 125–140 ppm .

Synthesis and Industrial Production

Friedel-Crafts Acylation

A common method involves Friedel-Crafts acylation of benzene derivatives with 2,4-dichlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃). This route yields moderate efficiency (60–70%) but requires stringent control of reaction conditions to avoid over-chlorination .

Suzuki-Miyaura Cross-Coupling

A more efficient approach employs palladium-catalyzed coupling between 4-bromobenzoic acid and 2,4-dichlorophenylboronic acid. This method achieves yields exceeding 85% under optimized conditions (1,4-dioxane/H₂O, K₂CO₃, Pd(PPh₃)₄, 80°C) .

Table 1: Comparative Synthesis Methods

| Method | Yield (%) | Key Reagents | Temperature (°C) |

|---|---|---|---|

| Friedel-Crafts | 60–70 | AlCl₃, 2,4-Cl₂C₆H₃COCl | 135 |

| Suzuki-Miyaura | 85+ | Pd(PPh₃)₄, K₂CO₃ | 80 |

Industrial-Scale Production

Industrial processes prioritize the Suzuki-Miyaura method due to its scalability and reduced byproduct formation. A typical batch involves:

-

Dissolving 4-bromobenzoic acid (1.5 mol) and 2,4-dichlorophenylboronic acid (1.65 mol) in 1,4-dioxane/H₂O (4:1).

-

Adding K₂CO₃ (2.0 mol) and Pd(PPh₃)₄ (0.05 mol%).

-

Refluxing at 80°C for 16 hours, followed by extraction and crystallization .

Physicochemical Properties

Thermal Stability and Solubility

The compound exhibits a melting point of 232–234°C and decomposes above 300°C. It is sparingly soluble in water (0.36 g/L at 15°C) but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated hydrocarbons .

Acid-Base Behavior

The carboxylic acid group has a pKa of 2.98, significantly lower than unsubstituted benzoic acid (pKa 4.20), due to the electron-withdrawing effects of the chlorine atoms . This enhances its reactivity in esterification and amidation reactions.

Table 2: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Melting Point | 232–234°C | |

| Water Solubility | 0.36 g/L (15°C) | |

| pKa | 2.98 | |

| LogP (Octanol-Water) | 3.12 |

Biological and Pharmacological Applications

Antimicrobial Derivatives

Hydrazide derivatives of 4-(2,4-dichlorophenyl)benzoic acid demonstrate notable antimicrobial activity. For example, 2-(3,4-dichlorobenzoyl)benzoic acid hydrazide inhibits Escherichia coli and Bacillus subtilis with zones of inhibition up to 15 mm at 100 µg/mL . Structural modifications, such as incorporation of nitro or methoxy groups, enhance potency against multidrug-resistant strains .

Agrochemical Intermediates

The compound is a precursor to spirodiclofen, a tetronic acid acaricide used in pest control. The synthesis involves cyclocondensation with ketones to form the spirocyclic core .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume